molecular formula C12H23ClIS- B1588630 Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl- CAS No. 72269-53-5

Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-

Cat. No. B1588630
CAS RN: 72269-53-5
M. Wt: 361.73 g/mol
InChI Key: OOSTYCYYJUYYKH-VWYCJHECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-” is a chemical compound . It is a derivative of Bicyclo[3.1.1]heptane, which is a saturated bicyclic structure incorporated in newly developed bio-active compounds .


Synthesis Analysis

The synthesis of similar compounds, such as Bicyclo[2.2.1]heptane derivatives, has been achieved through a sequential Diels Alder reaction/rearrangement sequence . The outcome of the rearrangement depended on the substitution pattern of the dienes . When the initiating DA reaction was catalyzed by a chiral Lewis acid, the bicyclo[2.2.1]heptane derivatives including (+)-herbanone can be obtained in an enantiomeric ratio (er) .


Molecular Structure Analysis

The molecular structure of Bicyclo[3.1.1]heptane, 2,6,6-trimethyl- is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

The molecular formula of Bicyclo[3.1.1]heptane, 2,6,6-trimethyl- is C10H18 . Its molecular weight is 138.2499 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • The study on the synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene by Billups et al. (1996) reveals insights into the generation of cyclopropene dimerizes and their subsequent reactions. This research demonstrates the compound's potential in forming crystalline triene tetramers and tricyclohexane tetramers, showing its utility in organic synthesis and material science (Billups et al., 1996).

Structural Analysis

  • Clegg et al. (1995) explored the structural invariance of the bicyclo[2.2.1]heptane unit across four isomeric dioxolane derivatives of D-camphorquinone. This work underscores the rigid nature of the bicycloheptane backbone, contributing to our understanding of its structural properties and applications in molecular design (Clegg et al., 1995).

Advanced Material Synthesis

  • Tekautz et al. (2007) reported on the synthesis of silicon-phosphorus and silicon-arsenic cage compounds with bicyclo[2.2.1]heptane, bicyclo[3.2.1]octane, and tricyclo[3.3.3.1.03,7]nonane backbones. These compounds illustrate the potential of bicycloheptane derivatives in creating novel materials with unique electronic and structural properties, relevant for applications in nanotechnology and materials science (Tekautz et al., 2007).

Asymmetric Synthesis and Catalysis

  • The research by McKay and Payne (1986) on chiral phosphine ligands in asymmetric synthesis, using bicyclo[2.2.1]hepta-2,5-diene as a key component, highlights the role of such compounds in facilitating chemical reactions with high enantioselectivity. This is crucial for the development of pharmaceuticals and agrochemicals with specific chiral orientations (McKay & Payne, 1986).

properties

IUPAC Name

chloro-[(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClSi/c1-12(2)10-6-5-9(11(12)7-10)8-14(3,4)13/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEKFXJSZPJCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)C[Si](C)(C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888126
Record name Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dimethylchlorosilyl)methyl-7,7-dimethylnorpinane

CAS RN

72269-53-5
Record name 2-[(Chlorodimethylsilyl)methyl]-6,6-dimethylbicyclo[3.1.1]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72269-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-
Reactant of Route 2
Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-
Reactant of Route 3
Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-
Reactant of Route 4
Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-
Reactant of Route 5
Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-
Reactant of Route 6
Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.